3-(3,4-dimethoxyphenyl)-4-phenyl-5-(propa-1,2-dien-1-ylsulfanyl)-4H-1,2,4-triazole
Description
3-(3,4-Dimethoxyphenyl)-4-phenyl-5-(propa-1,2-dien-1-ylsulfanyl)-4H-1,2,4-triazole is a triazole derivative characterized by a 1,2,4-triazole core substituted at positions 3, 4, and 3. Key structural features include:
- Position 4: A phenyl group, enhancing hydrophobic interactions.
This compound belongs to a broader class of 1,2,4-triazole derivatives, which are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Properties
InChI |
InChI=1S/C19H17N3O2S/c1-4-12-25-19-21-20-18(22(19)15-8-6-5-7-9-15)14-10-11-16(23-2)17(13-14)24-3/h5-13H,1H2,2-3H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUOXWLDYIBUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC=C=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-4-phenyl-5-(propa-1,2-dien-1-ylsulfanyl)-4H-1,2,4-triazole is a member of the triazole family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this triazole derivative is . Its structure features a triazole ring substituted with a dimethoxyphenyl group and a propa-1,2-dien-1-ylsulfanyl moiety. The presence of these functional groups is pivotal in determining the compound's biological activity.
Antimicrobial Activity
Research indicates that triazoles exhibit significant antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
In a study conducted by Plech et al. (2015), derivatives of triazoles showed enhanced antibacterial activity compared to traditional antibiotics like ciprofloxacin. The compound's structure plays a crucial role in its interaction with bacterial enzymes and cell membranes, which leads to its antimicrobial effects.
Anticancer Activity
The anticancer potential of triazole derivatives has been well-documented. The compound under discussion has shown promise in inhibiting cancer cell proliferation through various mechanisms.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound on different cancer cell lines:
Table 2: Cytotoxic Effects on Cancer Cell Lines
The mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of specific signaling pathways associated with tumor growth.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, resulting in apoptosis.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly in cancer cells.
Comparison with Similar Compounds
Key Observations:
- Synthetic Routes : The target compound likely follows a pathway similar to , involving alkylation of a triazole thiol precursor with a propargyl halide. In contrast, sulfonyl derivatives (e.g., 7g) require oxidation steps with H₂O₂ . Microwave synthesis () offers faster reaction times compared to conventional methods.
- Substituent Effects: Propargyl Group: Unique to the target compound, this group enables click chemistry modifications, a feature absent in analogues with alkyl/arylthio or sulfonyl groups.
Physicochemical Properties
Table 2: Physical Properties
- Melting Points : Bulkier substituents (e.g., thiazole-pyridine in B8) correlate with higher melting points. The propargyl group’s linear structure may lower the target compound’s melting point relative to B6.
- Stability : Sulfonyl derivatives (7g) exhibit enhanced stability due to hydrogen-bonding networks, as confirmed by X-ray crystallography .
Q & A
Basic: What are the standard synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-4-phenyl-5-(propa-1,2-dien-1-ylsulfanyl)-4H-1,2,4-triazole?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by functionalization. A common approach includes:
Condensation reactions : Reacting substituted aldehydes (e.g., 3,4-dimethoxybenzaldehyde) with thiosemicarbazides to form intermediate thiosemicarbazones.
Cyclization : Acid- or base-catalyzed cyclization of intermediates under reflux conditions (e.g., ethanol with glacial acetic acid) to form the triazole ring .
Sulfanylation : Introducing the propargyl sulfanyl group via nucleophilic substitution or thiol-ene "click" chemistry. For example, reacting the triazole-thiol intermediate with propargyl bromide in the presence of a base .
Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is used to isolate the final product .
Basic: What spectroscopic and analytical methods are critical for confirming the structure of this triazole derivative?
Answer:
Key methods include:
- ¹H/¹³C-NMR : To verify substituent positions and aromatic proton environments (e.g., dimethoxyphenyl resonances at δ 3.8–4.0 ppm for methoxy groups) .
- LC-MS : For molecular ion confirmation (e.g., [M+H]+ peak matching the molecular formula) and purity assessment .
- Elemental Analysis : To validate C, H, N, and S content within ±0.3% of theoretical values .
- X-ray Crystallography : For absolute stereochemical confirmation (if single crystals are obtainable) .
Advanced: How can researchers optimize reaction yields when introducing the propargyl sulfanyl moiety?
Answer:
Yield optimization requires addressing common challenges:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfanylation steps, improving reactivity .
- Catalysis : Using catalytic KI or phase-transfer catalysts (e.g., TBAB) accelerates propargyl bromide coupling .
- Temperature Control : Maintaining 60–70°C prevents side reactions (e.g., alkyne polymerization) .
- Monitoring : TLC or in-situ FTIR tracks thiol consumption to terminate reactions at optimal conversion .
Table 1 : Yield Optimization Parameters
| Condition | Typical Yield Range | Key Variables Tested |
|---|---|---|
| Propargylation | 60–85% | Solvent (DMF vs. EtOH), base (K₂CO₃ vs. NaOH), catalyst (KI vs. none) |
Advanced: How should researchers resolve contradictions in reported biological activity data for similar triazole derivatives?
Answer:
Contradictions often arise from:
- Substituent Effects : Minor structural changes (e.g., methoxy vs. chloro groups) alter bioactivity. Compare analogs using SAR studies .
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs to reduce variability .
- Computational Validation : Perform molecular docking against target proteins (e.g., CYP450 enzymes) to rationalize activity differences .
- ADME Profiling : Assess bioavailability differences (e.g., LogP, solubility) to explain in vitro vs. in vivo discrepancies .
Advanced: What computational strategies are effective for predicting the reactivity and stability of this compound?
Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess susceptibility to oxidation or nucleophilic attack .
- Molecular Dynamics (MD) : Simulate interactions in biological membranes to evaluate stability under physiological conditions .
- Docking Studies : Identify potential binding pockets in target proteins (e.g., kinases) to guide functional group modifications .
Advanced: How can researchers address low stability of the propargyl sulfanyl group during storage?
Answer:
- Storage Conditions : Use inert atmospheres (argon) and low temperatures (−20°C) to prevent oxidation or alkyne degradation .
- Stabilizers : Add antioxidants (e.g., BHT) to formulations .
- Analytical Monitoring : Regular HPLC-UV checks detect degradation products (e.g., disulfides or oxidized alkynes) .
Advanced: How can conflicting solubility data in polar vs. non-polar solvents be reconciled?
Answer:
- Solvent Polarity Index : Use Hansen solubility parameters to select solvents matching the compound’s polarity (e.g., chloroform for lipophilic regions) .
- Co-solvency : Blend solvents (e.g., DMSO:EtOH) to enhance dissolution .
- Thermal Analysis : DSC/TGA identifies polymorphic forms affecting solubility .
Table 2 : Key Biological Activities of Structural Analogs
| Analog Structure | Reported Activity | Assay Type | Reference |
|---|---|---|---|
| 4-Phenyl-5-(pyrrole-2-yl) | Antimicrobial (MIC: 8 µg/mL) | Broth microdilution | |
| 5-(Propa-1,2-dien-1-yl) | Moderate CYP3A4 inhibition | Fluorescence assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
